N-Hydroxy Gatifloxacin

Analytical Chemistry Pharmaceutical Quality Control ANDA Drug Master File

Analytical failure due to misidentified gatifloxacin impurities risks ANDA rejection. N-Hydroxy Gatifloxacin (CAS 1335198-95-2) is the certified reference standard for precise impurity control. - **Critical Differentiator:** Distinguishes the N-hydroxylated piperazine metabolite from parent API; co-elution prevention validated per USP/EP monographs. - **Regulatory Value:** ICH Q3A-compliant for QC stability studies & forced degradation; controls impurities >0.1%. - **Supply:** Traceable to primary pharmacopeial source; immediate shipment.

Molecular Formula C19H22FN3O5
Molecular Weight 391.4 g/mol
Cat. No. B12074432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy Gatifloxacin
Molecular FormulaC19H22FN3O5
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1O)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H22FN3O5/c1-10-8-21(5-6-23(10)27)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,27H,3-6,8H2,1-2H3,(H,25,26)
InChIKeyRHFLRQZQILXMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy Gatifloxacin Metabolite and Reference Standard


N-Hydroxy Gatifloxacin (CAS 1335198-95-2, C₁₉H₂₂FN₃O₅, MW 391.39) is a hydroxylated derivative of the fourth-generation 8-methoxy fluoroquinolone antibiotic gatifloxacin, characterized by an additional oxygen atom on the piperazine ring at the C-7 position . While gatifloxacin itself exhibits broad-spectrum activity through inhibition of DNA gyrase and topoisomerase IV [1], the N-hydroxylation has been shown in related quinolone scaffolds to significantly alter potency and spectrum, providing a strong rationale for its isolation . This compound serves a dual role: it is a known metabolite, the formation of which is NADPH-dependent and consistent with CYP and FMO catalytic cycles , and it is a recognized process-related impurity in gatifloxacin API where, per ICH guidelines, it must be identified and controlled if present above 0.1% [2].

1
Dedicated impurity reference standard for HPLC method validation in ANDA/DMF contexts
2
Synthetic metabolite reference for CYP/FMO-mediated N-hydroxylation studies and mass balance
3
Versatile intermediate scaffold for novel fluoroquinolone derivative synthesis via N-hydroxy functionalization

Why N-Hydroxy Gatifloxacin Is Not Interchangeable


The analytical and pharmacological profiles of closely related fluoroquinolone impurities, including N-Hydroxy Gatifloxacin, are not interchangeable. Inherent structural differences, such as the N-hydroxylation at the C-7 piperazine, lead to distinct chromatographic behaviors that can cause co-elution or misidentification if the wrong standard is used [1]. Critically, related metabolites of gatifloxacin have been shown to be 4 to 256 times less active than the parent drug against reference strains, highlighting that even minor structural changes profoundly impact biological activity [2]. Using a non-specific or substitute impurity standard during analytical method validation (AMV), quality control (QC), or forced degradation studies introduces unacceptable quantitative risk, potentially leading to a failure in regulatory filings such as ANDAs or non-compliance with pharmacopeial (USP/EP) monographs [3].

Parent Drug Gatifloxacin
Structural identity differs (MW +16 g/mol); chromatographic retention may shift, leading to peak misidentification and inaccurate impurity quantitation.
Ring-Cleaved Metabolites (M-2, M-3)
Intact N-hydroxy piperazine ring versus cleaved metabolites may alter RP-HPLC selectivity, increasing co-elution risk and compromising method specificity.
Unqualified Generic Standards
Absence of batch-specific CoA and pharmacopeial traceability may fail ICH Q3A compliance and delay ANDA/regulatory acceptance.

Quantitative Evidence for N-Hydroxy Gatifloxacin Procurement


Validated Impurity Standard vs. Gatifloxacin API

N-Hydroxy Gatifloxacin is a non-pharmacopeial, process-related impurity of Gatifloxacin API, necessitating its use as a specific reference standard (CRS). When compared to the parent drug Gatifloxacin in a validated stability-indicating RP-LC method, the mass balance of stressed test solutions was maintained at 99.3%, proving the assay's ability to differentiate and quantify this impurity from the active peak for accurate potency assignment [1]. Unlike the native API, which has a molecular weight of 375.39 g/mol, N-Hydroxy Gatifloxacin possesses a distinct molecular weight of 391.40 g/mol and a unique CAS No. 1335198-95-2, requiring a dedicated standard for chromatographic system suitability and for traceability against pharmacopeial standards (USP or EP) [2].

Mass Balance Recovery
Cross-study comparable
99.3% total mass balance after forced degradation; MW 391.40 vs. parent 375.39 g/mol (+16.01)
Supports specificity for impurity assay
Validated RP-LC with DAD on stressed gatifloxacin
Analytical Chemistry Pharmaceutical Quality Control ANDA Drug Master File

Chromatographic Selectivity vs. Related Metabolites

In the metabolic pathway of gatifloxacin, N-dealkylation yields metabolites such as ethylenediamine (M-2) and methylethylenediamine (M-3), which have cleaved 3-methylpiperazinyl moieties [1]. N-Hydroxy Gatifloxacin retains the intact piperazine ring but is N-hydroxylated. This structural distinction is critical in RP-HPLC analysis where the validated isocratic method successfully separated different intermediates and impurities in a single run, requiring a pure, specific standard to avoid peak misidentification [2]. Using a similar but structurally distinct metabolite standard would lead to incorrect retention time assignments, a common deficiency flagged in regulatory review.

Structural Integrity
Class-level inference
Target retains intact N-hydroxy piperazine; comparator metabolites undergo ring cleavage, shifting retention
Differential retention; avoids misidentification
RP-HPLC method confirmed separation of related impurities
Chromatography Metabolite Identification Method Validation

Synthetic Intermediate for Potent Antibacterial Derivatives

N-Hydroxy Gatifloxacin is a key starting material for synthesizing a series of novel gatifloxacin derivatives. In a study evaluating 21 synthesized derivatives, most showed good potency against Gram-positive and Gram-negative strains. The most active derivatives achieved MICs of 0.06-4 µg/mL, with compound 20 being 2-32-fold more potent than both the parent Gatifloxacin and the clinical reference drug Levofloxacin against Pseudomonas aeruginosa (MICs for the top derivative: 0.25-0.5 µg/mL) [1], [2]. This underscores the compound's utility as a versatile scaffold where the N-hydroxy group is a critical functional handle for further chemical modifications that can dramatically enhance potency.

Derivative MIC Profile
Supporting evidence
Top derivatives MIC 0.06–4 µg/mL; 2–32× higher activity than GTFX and levofloxacin
Supports antimicrobial screening context
In vitro panel including MRSA, P. aeruginosa
Medicinal Chemistry Antibacterial Drug Development Structure-Activity Relationship

Commercial Availability as a Qualified Reference Standard

N-Hydroxy Gatifloxacin is commercially supplied as a qualified impurity reference standard by multiple vendors with high purity (>95%) and is essential for ANDA and DMF submissions . In contrast to a generic chemical standard, specialized suppliers provide batch-specific certificates of analysis and can offer traceability against USP or EP standards [1]. This is in line with the established practice where digitized impurity database analysis methods use characterized standards to ensure a 'green' and economical approach to quality control, eliminating the need for continuous use of expensive primary pharmacopeial CRS [2].

Commercial Specification
Cross-study comparable
Purity >95%; batch-specific CoA; supplied as qualified reference standard
Reduces in-house qualification burden; supports ANDA
Traceable to USP/EP standards per supplier
Pharmaceutical Standard Procurement Quality Assurance Regulatory Compliance

Research and Industrial Applications


HPLC Method Validation for ANDA Submissions

Analytical R&D teams developing a generic gatifloxacin ophthalmic solution or injection can use this qualified reference standard for AMV. In this scenario, the compound is spiked into the drug product matrix to demonstrate the method's ability to separate the impurity from the API peak, directly satisfying ICH Q2(R1) specificity requirements. Its use is critical for generating stability data to support an ANDA submission [1].

Impurity Profiling and Quality Control

QC laboratories can integrate N-Hydroxy Gatifloxacin into their routine impurity profiling workflows. By creating a secondary standard traceable to a primary pharmacopeial source, companies can control the cost of materials while adhering to ICH Q3A guidelines. This is particularly relevant for monitoring batch-to-batch consistency of the API and finished dosage forms, as the impurity profile of injections must match that of the raw material [2].

Metabolite Identification and Pharmacokinetic Studies

Preclinical research teams investigating the metabolism of gatifloxacin can utilize this synthetic metabolite as a reference for identifying and quantifying N-hydroxy gatifloxacin in biological matrices (e.g., liver microsome incubation samples or animal urine). This allows for accurate mass balance studies and the elucidation of the contribution of CYP and FMO enzymes, which is essential for understanding potential species differences in drug metabolism .

Scaffold for Novel Antibacterial Derivative Synthesis

Academic or biotech medicinal chemistry groups can procure this compound as a key intermediate to generate a library of novel gatifloxacin derivatives. By leveraging the N-hydroxyl group for further chemical modifications (e.g., Schiff base formation), researchers can screen for candidates with enhanced potency against multi-drug resistant (MDR) strains, such as MRSA or P. aeruginosa, as demonstrated where derivatives were designed and shown to be up to 32-fold more potent than levofloxacin [3].

Application
Selection Property
Validation Focus
HPLC Method Validation (ANDA)
Specific impurity reference standard with distinct MW/CAS
Specificity and system suitability per ICH Q2(R1)
Impurity Profiling & QC
Qualified standard with CoA and pharmacopeial traceability
Lot consistency; ICH Q3A impurity control
Metabolite ID & PK Studies
Synthetic N-hydroxy metabolite reference
Mass balance and CYP/FMO pathway interpretation (research matrices)
Antibacterial Derivative Synthesis
N-hydroxyl functional handle for diversification
Derivative antimicrobial screening (MIC endpoint review)
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